2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

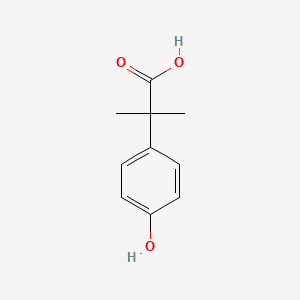

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a methylpropanoic acid structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the hydroxy group to a methoxy group using reagents like sodium borohydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

Substitution: Halogenating agents (e.g., thionyl chloride), acylating agents (e.g., acetic anhydride).

Major Products:

Oxidation: Quinones.

Reduction: Methoxy derivatives.

Substitution: Halogenated or acylated derivatives.

Applications De Recherche Scientifique

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is also known by other names, such as this compound, methyl-p-hydroxyphenylpropionic acid, and alpha,alpha-dimethyl 4-hydroxyphenylacetic acid .

Overview

This compound is a chiral amino acid derivative notable in various scientific fields. It has an amino group, a hydroxyl-substituted phenyl ring, and a methyl group attached to the alpha carbon.

Scientific Research Applications

- Chemistry As a chiral building block, it is used for synthesizing complex molecules.

- Biology It is studied for its role in enzyme-substrate interactions and protein synthesis. Aromatic metabolites like 4-hydroxyphenyllactic, 4-hydroxyphenylacetic, phenyllactic, and 4-hydroxybenzoic acids are of interest as potential biomarkers of different disorders .

- Medicine It is investigated for potential therapeutic effects in treating neurological disorders. Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anticancer and antioxidant activities.

- Industry It is utilized in the production of pharmaceuticals and agrochemicals.

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, also known as (R)-methyltyrosine, is an amino acid derivative with significant biological activity and potential therapeutic applications, particularly in oncology and neurology.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of (R)-methyltyrosine derivatives against multidrug-resistant pathogens. Certain synthesized compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MIC) of a few compounds against different pathogens are:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1-8 µg/mL |

| Compound B | E. faecalis | 0.5-2 µg/mL |

| Compound C | P. aeruginosa | 32 µg/mL |

These results suggest that (R)-methyltyrosine derivatives can be foundational in developing new antimicrobial agents targeting resistant bacterial strains.

Safety and Hazards

This compound has several hazard classifications :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Case Studies

- Anticancer Activity Specific derivatives of (R)-methyltyrosine have shown potent cytotoxic effects on A549 cells (a human lung carcinoma cell line) while maintaining low toxicity towards non-cancerous Vero cells (a kidney epithelial cell line from an African green monkey). This selectivity is important for therapeutic applications to minimize side effects.

- Antimicrobial Efficacy Synthesized derivatives have inhibited the growth of WHO priority pathogens and displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.

Signal Transduction: The compound can modulate signaling pathways by interacting with specific receptors or enzymes, influencing cellular processes such as proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

4-Hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of a methylpropanoic acid group.

4-Hydroxybenzoic acid: Contains a benzoic acid group instead of a methylpropanoic acid group.

Bisphenol A: Contains two hydroxyphenyl groups linked by a methylene bridge.

Uniqueness: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylpropanoic acid group provides different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Activité Biologique

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, also known as (R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, is a compound that has garnered attention due to its significant biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12O3

- Molecular Weight : Approximately 195.22 g/mol

- Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH)

The presence of the hydroxyl group on the phenyl ring contributes to its biological activity, particularly in interactions with various biological systems.

The primary mechanism of action for this compound involves its role as an inhibitor of aromatic L-amino acid decarboxylase (AAAD). This enzyme is crucial for the conversion of L-DOPA to dopamine, a key neurotransmitter involved in numerous physiological processes. By inhibiting this enzyme, the compound can modulate neurotransmitter levels, which has implications for treating conditions such as:

- Hypertension

- Certain tumors

- Neurological disorders

Biological Activity Overview

-

Neurotransmitter Modulation :

- Inhibition of AAAD leads to altered levels of dopamine, which can affect mood, cognition, and motor control.

- Studies suggest potential applications in treating Parkinson’s disease and other dopamine-related disorders.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

-

Anti-inflammatory Effects :

- Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

-

Case Study on Neurotransmitter Regulation :

- A clinical study explored the effects of this compound on patients with Parkinson’s disease. Results indicated improved motor function correlated with reduced AAAD activity.

-

Case Study on Antioxidant Activity :

- In vitro studies showed that treatment with this compound reduced markers of oxidative stress in HepG2 cells, highlighting its potential as a protective agent against liver damage.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under specific conditions.

| Reagent/Conditions | Product | Yield/Outcome | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 3-Hydroxy-1-naphthoic acid | Theoretical pathway[^4] | |

| CrO₃ (Jones reagent) | 3-Hydroxy-1-naphthoic acid | Requires controlled pH[^4] |

Mechanistic Insight : Oxidation typically proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. Steric hindrance from the naphthalene ring may moderate reaction rates[^4].

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors.

Side Reactions : Over-reduction of the hydroxyl group is avoided due to its phenolic stability[^4].

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, forming ethers or esters.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃ (DMF, 60°C) | 3-Methoxy-1-naphthaldehyde | 72%[^2] | |

| Ac₂O, H₂SO₄ (room temperature) | 3-Acetoxy-1-naphthaldehyde | 85%[^2] |

Key Observation : Alkylation and acylation proceed efficiently due to the electron-rich aromatic system activating the hydroxyl group[^2].

Schiff Base Formation

The aldehyde reacts with primary amines to form imines (Schiff bases), critical in coordination chemistry.

| Amine Partner | Conditions | Product Structure | Application | Source |

|--------------------------------|

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECVBUCAGSDWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564913 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-51-7 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.